Strychnofoline

Descripción

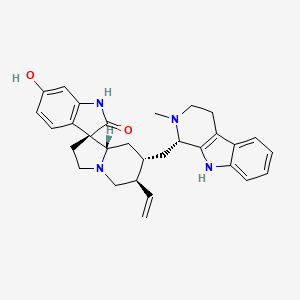

Structure

3D Structure

Propiedades

Número CAS |

63408-17-3 |

|---|---|

Fórmula molecular |

C30H34N4O2 |

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

(3S,6'R,7'R,8'aS)-6'-ethenyl-6-hydroxy-7'-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]spiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-2-one |

InChI |

InChI=1S/C30H34N4O2/c1-3-18-17-34-13-11-30(23-9-8-20(35)16-25(23)32-29(30)36)27(34)15-19(18)14-26-28-22(10-12-33(26)2)21-6-4-5-7-24(21)31-28/h3-9,16,18-19,26-27,31,35H,1,10-15,17H2,2H3,(H,32,36)/t18-,19-,26-,27-,30-/m0/s1 |

Clave InChI |

YAXAQXBFDAJGGS-OOPXJOFBSA-N |

SMILES |

CN1CCC2=C(C1CC3CC4C5(CCN4CC3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |

SMILES isomérico |

CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4[C@]5(CCN4C[C@@H]3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |

SMILES canónico |

CN1CCC2=C(C1CC3CC4C5(CCN4CC3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |

Sinónimos |

strychnofoline |

Origen del producto |

United States |

Biosynthesis of Strychnofoline

Elucidation of the Biosynthetic Pathway

The precise, step-by-step elucidation of the biosynthetic pathway leading specifically to Strychnofoline in Strychnos usambarensis is not extensively documented in the provided sources. However, as a Strychnos alkaloid, it is generally understood that its biosynthesis would likely share common upstream intermediates with other monoterpene indole (B1671886) alkaloids (MIAs) found in the Strychnos genus, such as strychnine (B123637) and diaboline (B12300021) wikipedia.orgresearchgate.netnih.govchemistryviews.orgnih.govbiorxiv.orgmpg.debionity.comnih.gov.

Specific enzymatic steps directly responsible for the formation of Strychnofoline from its precursors have not been detailed in the provided search results. In contrast, the biosynthesis of related alkaloids like strychnine and diaboline has seen significant progress, with the identification of nine enzymes that convert geissoschizine to these compounds chemistryviews.orgnih.gov. This suggests that a complex enzymatic cascade would also be involved in Strychnofoline biosynthesis, though the particular enzymes remain to be characterized.

Geissoschizine is a crucial upstream intermediate in the biosynthesis of a wide array of monoterpene indole alkaloids, including those of the Strychnos family wikipedia.orgresearchgate.netnih.govchemistryviews.orgnih.govbiorxiv.orgmpg.debionity.comnih.gov. It is formed from tryptamine (B22526) and secologanin (B1681713) through the action of strictosidine (B192452) synthase, followed by hydrolysis and reduction wikipedia.orgnih.govbiorxiv.org. The biosynthetic pathway of geissoschizine from tryptophan and geranyl pyrophosphate has been fully elucidated in phylogenetically related plants like Catharanthus roseus and is conserved in Strychnos nux-vomica nih.govmpg.debionity.com. Given Strychnofoline's classification as a Strychnos alkaloid, it is highly probable that geissoschizine serves as a central precursor in its biosynthetic route as well.

Identification of Key Enzymatic Steps

Enzymology of Strychnofoline Biosynthesis

Specific enzymes involved in the biosynthesis of Strychnofoline have not been characterized in the provided information. Research on the enzymology of related Strychnos alkaloids, such as strychnine and diaboline, has identified a suite of enzymes, including cytochrome P450 enzymes and acyltransferases, responsible for their complex molecular architectures chemistryviews.orgnih.govbiorxiv.org.

While the enzymes specific to Strychnofoline biosynthesis are not detailed, studies on other Strychnos alkaloids have demonstrated the involvement of various enzyme classes. For instance, the conversion of geissoschizine to diaboline involves an acetyltransferase, and the pathway to strychnine involves a malonyltransferase chemistryviews.orgnih.gov. These findings highlight the enzymatic complexity typical of MIA biosynthesis.

Functional divergence among enzymes in related alkaloid pathways is a key mechanism for generating structural diversity in natural products. A notable example is the difference between diaboline and strychnine biosynthesis: a single amino acid change in an acetyltransferase in the plant producing diaboline leads to a malonyltransferase in Strychnos nux-vomica, which attaches a malonyl group instead of an acetyl group, thereby directing the pathway towards pre-strychnine and subsequently strychnine chemistryviews.orgmpg.debionity.com. This illustrates how subtle enzymatic variations can lead to distinct alkaloid profiles within the Strychnos genus. While not directly observed for Strychnofoline, similar enzymatic divergences are likely to contribute to its unique spirooxindole scaffold.

Characterization of Biosynthetic Enzymes

Metabolic Engineering Approaches for Strychnofoline Production

Given the complex structure of Strychnofoline and the challenges associated with its chemical synthesis rsc.orgresearchgate.netrsc.org, metabolic engineering presents a promising avenue for its sustainable production. Although specific metabolic engineering efforts for Strychnofoline are not detailed in the provided sources, the successful recapitulation of strychnine and diaboline biosynthesis in model plants like Nicotiana benthamiana from upstream intermediates demonstrates the feasibility of such approaches for complex Strychnos alkaloids chemistryviews.orgnih.govmpg.denih.gov. This involves identifying and expressing the genes encoding the biosynthetic enzymes in a heterologous host chemistryviews.orgmpg.denih.gov. The elucidation of the complete biosynthetic pathway of Strychnofoline would be a prerequisite for applying these biotechnological strategies to produce the compound or its derivatives.

Total Synthesis Strategies for Strychnofoline

Early Synthetic Endeavors and Challenges

The early attempts at synthesizing complex natural products like strychnofoline were often hampered by their inherent structural complexity. The spirocyclic core of strychnofoline, specifically the spiro[pyrrolidin-3,3′-oxindole] moiety, posed significant hurdles in achieving controlled bond formation and precise stereochemical control. acs.orgevitachem.com A primary challenge in the synthesis of such molecules lies in the convergent assembly of their core structures and ensuring high diastereoselectivity in key bond-forming reactions. acs.orgnih.gov Beyond the specific molecular intricacies, general challenges in synthetic medicinal chemistry, such as optimizing drug-like properties and navigating vast chemical spaces, underscore the need for innovative synthetic methodologies. hilarispublisher.com

Racemic Total Synthesis Methodologies

Several racemic total synthesis methodologies have been developed to construct the elaborate framework of strychnofoline, each employing distinct strategic reactions.

Carreira's Ring Expansion Strategy

A highly significant total synthesis of (±)-strychnofoline was reported by Erick M. Carreira's group, distinguished by its convergent and highly selective annulation reaction. acs.orgthieme-connect.comnih.govorganic-chemistry.orgsynarchive.comnih.gov This approach ingeniously utilizes a formal ring expansion of a cyclopropane (B1198618) derivative as a central feature. organic-chemistry.org

A pivotal intermediate in Carreira's synthetic route is the spiro[cyclopropan-1,3'-oxindole]. acs.orgacs.orgnih.govsynarchive.comnih.gov This compound serves as a crucial building block for the convergent construction of the strychnofoline core. acs.org The ring expansion reaction is initiated by the nucleophilic opening of this cyclopropane, mediated by magnesium iodide (MgI₂), which leads to the formation of a magnesium enolate and an alkyl iodide. organic-chemistry.orgnih.gov

The annulation reaction, involving the ring expansion of the spiro[cyclopropan-1,3'-oxindole] with a cyclic imine, proceeds with remarkable diastereoselectivity. acs.orgacs.orgnih.govsynarchive.comnih.gov Carreira's methodology successfully yielded the desired product as a single diastereomer, achieving a 55% yield over two steps for this critical transformation. organic-chemistry.orgnih.gov The high diastereoselectivity observed was rationalized by monitoring the change in diastereomeric ratio (d.r.) with pH. In acidic conditions, the protonated tertiary amine could coordinate with the amide, whereas in non-acidic media, electrostatic repulsion between lone pairs influenced the stereochemical outcome. organic-chemistry.org Magnesium iodide functions as a bifunctional catalyst, synergistically combining the Lewis acidity of Mg²⁺ with the nucleophilicity of the iodide ion to facilitate the ring opening and subsequent annulation. rsc.org

The following table details key steps and their respective yields in Carreira's synthesis:

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity | Reference |

| MgI₂-mediated ring expansion (annulation) | MgI₂, THF, 80 °C, 16 h (sealed tube) | 55 | Single diastereomer | organic-chemistry.orgsynarchive.comnih.gov |

| Oxidative cleavage (alkene to aldehyde) | OsO₄, NaIO₄, Dioxane, H₂O, t-BuOH, RT, 4h then 2h | 86 (2 steps) | - | synarchive.com |

| Acetal protection | HC(OMe)₃, TsOH, MeOH, RT, ON | 93 | - | synarchive.com |

| Desilylation | n-Bu₄N⁺F⁻, THF, 0 °C, 5 h | 86 | - | synarchive.com |

| Oxidation (alcohol to aldehyde) | IBX, DMSO, RT, 12 h | 88 | - | synarchive.com |

| Wittig olefination | KOt-Bu, Ph₃P⁺CH₃ Br⁻, THF, 0 °C to RT, 2 h | 87 | - | synarchive.com |

| Acetal deprotection | HCl, Acetone, H₂O, RT, 12 h | 94 | - | synarchive.com |

| Pictet-Spengler reaction (aldehyde with N-methyl-tryptamine derivative) | AcOH, PhMe, 80 °C, 2 h | 26 (major isomer) | 1.5:1 (diastereomeric mixture) | synarchive.commdpi.com |

| Birch Reduction | Na, NH₃, t-BuOH, THF, -78 to -45 °C, 15 min | 82 | - | synarchive.com |

Application of Pictet-Spengler Reaction in Core Assembly

The Pictet-Spengler reaction is a well-established and powerful method for the construction of tetrahydroisoquinolines and β-carbolines, which are frequently found in indole (B1671886) alkaloids. mdpi.comresearchgate.netresearchgate.net In one synthetic route to (±)-strychnofoline, the Pictet-Spengler reaction was utilized to couple an aldehyde intermediate with an N-methyl-tryptamine derivative. synarchive.commdpi.com This reaction, typically performed under acidic and thermal conditions, yielded a diastereomeric mixture of products, with a reported combined yield of 64% and a diastereomeric ratio of 1.5:1 for this specific step. mdpi.com

Strategic Use of Mannich Reaction in Construction

The Mannich reaction, crucial for forming carbon-nitrogen bonds, has been strategically integrated into the construction of the strychnofoline core. evitachem.comorganic-chemistry.org In Carreira's synthesis, a Mannich-type cyclization was integral to the ring expansion step, where an imine displaced an alkyl iodide, thereby completing the cyclization. organic-chemistry.org This reaction is recognized as an effective method for synthesizing pyrrolidine-containing ring systems, often proceeding with high yields under mild reaction conditions. organic-chemistry.orgnih.gov

Catalytic Asymmetric Construction of Spiro[pyrrolidin-3,3'-oxindole] Motif

Comparative Analysis of Synthetic Routes

Efficiency Metrics and Step Count

While the exact total step count for Carreira's initial racemic synthesis is not explicitly detailed as a single number in the provided snippets, the strategy was described as "efficient" and "convergent" nih.govthegoodscentscompany.com. A key annulation step in their synthesis achieved a 55% yield over two steps, indicating good efficiency for critical bond-forming reactions. fishersci.ca

Stereochemical Control and Diastereoselectivity

Stereochemical control is paramount in the synthesis of complex natural products like strychnofoline, which possess multiple chiral centers. In Carreira's approach to the total synthesis of (±)-strychnofoline, a pivotal step involved a ring-expansion reaction between a spiro[cyclopropan-1,3′-oxindole] and a cyclic imine. nih.govacs.org This reaction was highly diastereoselective, yielding the crucial intermediate as a single diastereomer. nih.govthegoodscentscompany.comfishersci.caacs.org The observed diastereoselectivity was investigated, with insights gained by monitoring its dependence on pH, suggesting an influence of protonated tertiary amine coordination to the amide in acidic media, and electrostatic repulsion in non-acidic conditions. fishersci.ca

The Xu group's synthesis, on the other hand, achieved enantioselective control, marking the first enantioselective route to (−)-strychnofoline. nih.govwikipedia.org Their strategy relied on a highly enantioselective domino reaction utilizing an iminium activation strategy. wikipedia.org This catalytic asymmetric approach was central to the construction of the spiro[pyrrolidine-3,3′-oxindole] motif, ensuring the desired stereochemistry of the final product. nih.gov

Accessibility of Starting Materials

The accessibility of starting materials significantly impacts the practicality and scalability of a synthetic route. The enantioselective synthesis developed by the Xu group notably commenced from commercially available 6-methoxytryptamine. nih.gov This choice of starting material enhances the practicality of their route for potential larger-scale production or further analog synthesis.

In Carreira's synthesis, the core structure was convergently assembled through the ring-expansion reaction of a spiro[cyclopropan-1,3′-oxindole] and a cyclic imine. nih.gov While the specific commercial availability of these complex intermediates is not detailed, the synthesis of the main fragments involved in their approach was described as "competent but reasonably well known chemistry." fishersci.ca

Structural Elucidation and Stereochemical Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic techniques are fundamental to the initial and detailed structural assignment of organic molecules, including complex natural products like Strychnofoline. They provide critical information about the types of atoms present, their bonding environments, and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds, offering insights far beyond simple identification. For complex molecules such as Strychnofoline, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for establishing comprehensive connectivity and understanding the molecular skeleton. rsc.orgresearchgate.netslideshare.netyoutube.com

Advanced NMR techniques employed in structural assignments include:

1D NMR (¹H, ¹³C, DEPT) : These experiments provide foundational information on the number and types of protons and carbons, as well as the multiplicity of carbon signals (e.g., CH₃, CH₂, CH, quaternary carbons). rsc.orgresearchgate.net

2D NMR Experiments :

Correlation Spectroscopy (COSY) : COSY experiments reveal correlations between protons that are coupled through bonds, typically two or three bonds away (¹H-¹H interactions). This helps in mapping out proton spin systems within the molecule. rsc.orgnanalysis.com

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons directly bonded to carbons (¹J(C,H) correlations), providing information on CH, CH₂, and CH₃ groups and their respective proton chemical shifts. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is vital for establishing long-range heteronuclear correlations, typically across two, three, or occasionally four bonds (²J(C,H), ³J(C,H), or ⁴J(C,H)). This allows for the identification of quaternary carbons and the connection of different spin systems, providing crucial molecular connectivity data. rsc.orgnih.gov

Heteronuclear Correlation (HETCOR) : Similar to HSQC, HETCOR correlates protons and carbons, aiding in the assignment of protonated carbons. rsc.org

J-resolved Spectroscopy : This technique helps in resolving overlapping multiplets and accurately measuring scalar coupling constants, which are important for understanding molecular structure and conformation. rsc.orgresearchgate.net

For structurally rigid molecules or those with distant stereocenters, anisotropic NMR methods, such as residual dipolar couplings (RDCs), residual chemical shift anisotropies (RCSAs), and residual quadrupolar couplings (RQCs), can provide additional, highly precise conformational and relative configuration information. researchgate.net Chemical shifts themselves are sensitive to the nuclear environment and contain valuable structural information, with correlations identified between chemical shifts and secondary structures.

Mass Spectrometry (MS) plays a critical role in determining the molecular mass of a compound and providing insights into its elemental composition and fragmentation patterns, which are indicative of molecular connectivity. For complex natural products like Strychnofoline, advanced MS techniques are employed:

High-Resolution Mass Spectrometry (HRMS) : HRMS provides accurate mass measurements, allowing for the precise determination of the molecular formula.

Tandem Mass Spectrometry (MS/MS) : This technique involves fragmenting selected ions and analyzing the resulting fragment ions. The fragmentation patterns provide crucial information about the substructures present within the molecule and how they are connected. uliege.befrontiersin.org

Molecular Networking : A powerful chemoinformatic approach, molecular networking utilizes MS/MS fragmentation data to cluster structurally similar metabolites. This method organizes complex mass spectrometry data by grouping ions based on cosine similarity scores of their fragmentation patterns. frontiersin.orgnontargetedanalysis.orgbiorxiv.orgnih.gov This can reveal relationships between known and unknown compounds, identify different ion species (e.g., adducts, dimers, trimers, in-source fragments) from a single compound, and improve dereplication by merging data from positive and negative ionization modes. biorxiv.org

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It operates on the principle that specific covalent bonds vibrate at characteristic frequencies when irradiated with infrared light, leading to absorption of that radiation. slideshare.netspecac.com The resulting IR spectrum provides a unique "fingerprint" of the molecule. specac.com

Key aspects of IR spectroscopy for functional group identification:

Characteristic Absorptions : Different functional groups (e.g., C=O, O-H, N-H) absorb IR radiation at distinct wavenumbers (cm⁻¹). specac.comcore.ac.uk

Functional Group Region (4000-1500 cm⁻¹) : This region of the spectrum is particularly useful for identifying the presence or absence of specific functional groups based on their characteristic stretching and bending vibrations. oregonstate.edu

Wenkert–Bohlmann Bands : Strychnofoline has been noted to exhibit Wenkert–Bohlmann bands in its IR spectrum, which are typically associated with specific conformational features in quinolizidine (B1214090) and indolizidine alkaloids, indicating the presence of trans-fused rings with axial α-hydrogens to nitrogen. researchgate.net

X-ray Single Crystal Diffraction (XRD) is considered the most definitive and powerful technique for the complete structural elucidation of molecules, providing unambiguous determination of their three-dimensional structure, including bond lengths, bond angles, torsion angles, and molecular conformation. unl.ptencyclopedia.pubresearchgate.net Crucially, it is the only analytical technique that can directly determine the absolute configuration of chiral centers within a molecule without the need for derivatization, provided suitable crystals are obtained. unl.ptmit.edu

For Strychnofoline, X-ray analysis has been instrumental in confirming its structure. researchgate.netrsc.org The determination of absolute configuration by XRD relies on the phenomenon of anomalous scattering, where the scattering of X-rays by heavier atoms (even oxygen) can lead to measurable differences in the intensities of Friedel pairs (hkl and -h-k-l reflections) in non-centrosymmetric space groups. encyclopedia.pubresearchgate.netmit.edu Modern methods, such as the Hooft-Spek approach or the Parsons quotient method, along with improved detectors and X-ray sources, have made it possible to confidently determine absolute configuration even when only lighter atoms like oxygen are present. mit.edu

Key information obtained from X-ray single crystal diffraction includes:

Crystal system, space group, and lattice parameters. unl.pt

Exact geometry of the molecule (bond angles, bond lengths, torsion angles). unl.pt

Full chemical composition. unl.pt

Molecular conformation. unl.pt

Symmetry of molecules. unl.pt

Absolute configuration of chiral centers, often assessed using the Flack or Parsons parameters. unl.ptencyclopedia.pubresearchgate.net

The availability of crystal structure data (CIF files) for Strychnofoline further underscores the application of this technique in its structural confirmation. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Chiroptical Methods for Stereochemical Determination

Chiroptical methods are essential for characterizing the stereochemistry of chiral molecules, particularly for assigning absolute configuration and studying conformational dynamics in solution.

Circular Dichroism (CD) spectroscopy is a highly valuable chiroptical technique used for the stereochemical analysis of chiral compounds. It measures the differential absorption of left and right circularly polarized light by a chiral molecule, which arises due to its structural asymmetry. scribd.comrsc.org The resulting CD spectrum, characterized by Cotton effects, provides critical information for:

Absolute Configuration Assignment : CD spectroscopy is widely employed for assigning the absolute configuration of chiral centers, especially when X-ray crystallography is not feasible (e.g., due to inability to obtain suitable crystals) or yields inconclusive results. rsc.orgnih.gov

Conformational Analysis : CD spectra are sensitive to the conformational isomers present in solution, allowing for the study of their relative populations and dynamic interconversions. scribd.comrsc.org

Racemization Kinetics : CD can be used to monitor the kinetics of racemization processes for CD-active chiral compounds. rsc.org

For Strychnofoline, Electronic Circular Dichroism (ECD) calculations are specifically mentioned as a method used in its stereochemical assignment. researchgate.netdntb.gov.ua Comprehensive CD analysis often involves both traditional empirical rules (e.g., sector and helicity rules) and state-of-the-art quantum chemistry (QC) calculations, coupled with solvation models, to reliably define the stereochemistry and preferred conformation of the compound. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation of the specific rotation of a medium with respect to the wavelength of light. bhu.ac.inwikipedia.org This phenomenon arises from circular birefringence, where an optically active substance transmits left and right circularly polarized light at different velocities. bhu.ac.inwikipedia.orgmgcub.ac.in The dependence of specific rotation on wavelength provides a dispersion curve, which can be either a plain curve for chiral compounds lacking a chromophore or an anomalous curve (Cotton effect) for those containing a chromophore that absorbs in the near UV region. bhu.ac.inslideshare.net

For complex chiral natural products like Strychnofoline, ORD spectroscopy is invaluable for determining absolute configuration and conformational analysis. By analyzing the shape and sign of the Cotton effect, especially in the vicinity of an absorption band, crucial stereochemical information can be deduced. bhu.ac.inslideshare.net While specific ORD data for Strychnofoline itself are not detailed in the provided literature, the technique is a fundamental tool in the structural and stereochemical analysis of optically active compounds, including other spirooxindole alkaloids and natural products with multiple chiral centers. wikipedia.orgmdpi.comrsc.org The interpretation of ORD curves, often in conjunction with Circular Dichroism (CD) spectra, allows chemists to assign the stereochemistry of chiral centers and understand the three-dimensional arrangement of atoms, which is critical for compounds with unique architectures like Strychnofoline. bhu.ac.inwikipedia.orgslideshare.net

Computational Chemistry in Structural Verification

Computational chemistry, particularly methods rooted in quantum mechanics, plays a crucial role in the verification and refinement of proposed molecular structures. These methods provide theoretical insights into electronic structure, spectroscopic properties, and reactivity, complementing experimental data.

Density Functional Theory (DFT) for Spectroscopic Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely employed in computational chemistry for investigating the electronic structure and properties of molecules. wikipedia.orggithub.io DFT calculates the total energy of a system based on its electron density distribution, offering a computationally efficient approach to describe electron correlation. wikipedia.orggithub.iomit.edu

In structural verification, DFT is frequently used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. researchgate.net These theoretical predictions can then be compared with experimentally obtained spectra to validate or refine a proposed structure. For instance, in the Strychnos alkaloid family, DFT computational schemes have been rigorously tested for their accuracy in predicting ¹H and ¹³C NMR chemical shifts. A study on strychnine (B123637), a structurally related alkaloid, demonstrated that certain DFT functionals, such as PBE0, in combination with appropriate basis sets (e.g., pcSseg-4//pcseg-3), yield highly accurate predictions. nih.govresearchgate.net

The accuracy of DFT in predicting NMR chemical shifts for strychnine, as a representative Strychnos alkaloid, highlights its utility for Strychnofoline. The mean absolute errors reported for strychnine's NMR chemical shifts using the PBE0/pcSseg-4//pcseg-3 scheme are presented in the table below: nih.govresearchgate.net

| Spectroscopic Property | Mean Absolute Error (ppm) | Reference |

| ¹H NMR Chemical Shifts | 0.07 | nih.govresearchgate.net |

| ¹³C NMR Chemical Shifts | 1.13 | nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool that provides insights into the electrostatic potential distribution around a molecule. researchgate.netuni-muenchen.demdpi.comchemrxiv.org The MEP at any given point in the vicinity of a molecule represents the force exerted on a positive test charge at that point by the molecule's electron cloud and nuclei. uni-muenchen.de It is typically visualized by mapping its values onto the molecular surface, often defined by a constant electron density contour, using a color-coded scheme. uni-muenchen.de

MEP maps visually highlight electron-rich (negative potential, often colored red) and electron-deficient (positive potential, often colored blue) regions of a molecule. uni-muenchen.de These regions are crucial for understanding a molecule's reactivity towards electrophiles and nucleophiles, as well as its propensity for non-covalent interactions such as hydrogen bonding. uni-muenchen.demdpi.comchemrxiv.org For spirooxindole scaffolds, which are characteristic of Strychnofoline, MEP plots have been utilized to gain insights into their electrostatic potential distribution, thereby facilitating the prediction of their reactivity. researchgate.net This analysis helps in identifying potential sites for intermolecular interactions, which is fundamental for understanding chemical transformations and biological recognition processes involving Strychnofoline. mdpi.comchemrxiv.org

Molecular Mechanisms and Biological Interactions Non Clinical

Investigation of Molecular Targets and Binding Affinities

Preliminary investigations suggest that Strychnofoline may interact with various molecular targets, influencing different biological pathways. The precise mechanism of action for Strychnofoline remains an active area of research evitachem.comontosight.ai.

Interaction with Neurotransmitter Systems (e.g., Acetylcholine (B1216132), Serotonin)

Strychnofoline has been implicated in interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin (B10506) pathways evitachem.com. Studies suggest that spirooxindole alkaloids, a class to which Strychnofoline belongs, can modulate the function of muscarinic serotonin receptors and exhibit acetylcholine esterase inhibitory activities researchgate.netresearchgate.net. While the specific binding affinities and resultant physiological effects of Strychnofoline within these systems are yet to be fully elucidated, these preliminary findings indicate potential neuroactive properties evitachem.com.

Receptor Binding Studies (in vitro, non-human cellular assays)

While specific comprehensive receptor binding studies for Strychnofoline itself are indicated as still requiring full elucidation evitachem.com, the broader class of spirooxindole derivatives, structurally related to Strychnofoline, has been a subject of such investigations. For instance, certain spirooxindole analogs have shown tight binding affinities to targets like MDM2 and CDK4 in glioblastoma cells, as suggested by molecular dynamics simulations frontiersin.org. The inherent conformational rigidity imparted by the spirooxindole scaffold is considered a key factor in facilitating specific and strong ligand-protein binding researchgate.net.

Cellular Level Biological Activity (in vitro, non-human)

Strychnofoline exhibits notable biological activities at the cellular level, primarily demonstrated through in vitro studies using non-human research models.

Studies on Cell Division and Proliferation in Research Models

Strychnofoline has been shown to significantly inhibit the process of cell division across various cell types researchgate.netresearchgate.netmdpi.comnih.govua.es. This antimitotic activity translates into potent inhibitory actions against several tumor cell lines. Specifically, Strychnofoline has demonstrated efficacy against:

Mouse melanoma B16 cells researchgate.netresearchgate.netmdpi.comua.esuliege.bethieme-connect.comfrontiersin.orgfrontiersin.orgnih.gov.

Mouse Ehrlich tumor cells (ELT) researchgate.netresearchgate.netmdpi.comfrontiersin.orgua.esuliege.bethieme-connect.comfrontiersin.orgfrontiersin.orgnih.gov.

HW165 rat hepatoma cells ua.esuliege.bethieme-connect.com.

This strong antimitotic activity underscores its potential as a compound of interest in cell biology research researchgate.netresearchgate.netmdpi.com.

Table 1: Antimitotic Activity of Strychnofoline in in vitro Research Models

| Cell Line | Organism | Observed Activity | Source |

| Melanoma B16 cells | Mouse | Significant inhibition of cell division; potent antimitotic activity | researchgate.netresearchgate.netmdpi.comua.esuliege.bethieme-connect.comfrontiersin.orgfrontiersin.orgnih.gov |

| Ehrlich tumor cells | Mouse | Significant inhibition of cell division; potent antimitotic activity | researchgate.netresearchgate.netmdpi.comfrontiersin.orgua.esuliege.bethieme-connect.comfrontiersin.orgfrontiersin.orgnih.gov |

| Hepatoma HW165 cells | Rat | Antimitotic activity | ua.esuliege.bethieme-connect.com |

Enzyme Inhibition Studies (e.g., Cholinesterases)

Spiro-indole compounds, including Strychnofoline and its analogs, have been recognized for their significant cholinesterase inhibitory properties researchgate.netresearchgate.netfrontiersin.orgnews-medical.netnih.gov. This class of compounds has shown activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netresearchgate.netfrontiersin.orgnews-medical.net. While specific inhibitory concentration (IC50) values for Strychnofoline itself against cholinesterases are not consistently detailed in the provided literature, related spiro-indole derivatives have exhibited potent inhibition. For example, one synthesized spiro-indole analog demonstrated an IC50 of 9 nM against butyrylcholinesterase researchgate.net. Another study on spiro-3-indolin-2-ones reported an analog with an IC50 of 2.5 μM for acetylcholinesterase and 3.2 μM for butyrylcholinesterase news-medical.net. These findings highlight the enzyme-modulating potential within the spirooxindole scaffold.

Structure-Activity Relationship (SAR) Studies for Analogue Development

The unique spirooxindole architecture of Strychnofoline is a critical determinant of its biological activity, making it a valuable scaffold for Structure-Activity Relationship (SAR) studies and the development of new analogs evitachem.comresearchgate.netmdpi.comnih.govfrontiersin.orgfrontiersin.orgbiorxiv.orgrsc.org.

Key aspects of the SAR for Strychnofoline and related spirooxindoles include:

Spirocyclic Structure and Stereochemistry: The spirocyclic structure, particularly the spiro[pyrrolidin-3,3'-oxindole] core, is fundamental to its biological activity evitachem.comresearchgate.netmdpi.commdpi.comsemanticscholar.orgrsc.org. The specific stereochemical configurations within the molecule are crucial, directly influencing its interactions with biological targets evitachem.com.

Conformational Rigidity: The inherent conformational rigidity of the spirooxindole framework offers an effective strategy for enforcing desired conformations, which can lead to specific and strong ligand-protein binding researchgate.net.

Oxindole (B195798) Moiety Functionality: The spiro ring fusion at position-3 of the oxindole allows this moiety to act as both a hydrogen bond donor and acceptor, thereby enhancing its interactions with diverse biological targets frontiersin.orgfrontiersin.org.

Modularity for Analogue Development: The adaptability of the spirooxindole scaffold to form combinations with various bioactive cycloalkyl or heterocyclic motifs significantly enhances its effectiveness across different applications frontiersin.org. Synthetic routes developed for Strychnofoline are amenable to the creation of other natural and synthetic analogs, providing avenues to explore their therapeutic potential researchgate.netrsc.org. SAR modeling studies on spiro-3-indolin-2-ones have shown that their antiproliferative potency is influenced by specific mathematical coefficients and descriptor values, guiding the design of more potent derivatives news-medical.net.

Analytical Methodologies for Strychnofoline and Its Metabolites Beyond Basic Identification

Development of Specialized Assays for Research Applications

The development of specialized analytical assays for chemical compounds like strychnofoline is crucial for comprehensive research, enabling precise identification, quantification, and the study of their metabolic pathways and interactions within complex biological or environmental matrices. Strychnofoline (PubChem CID: 182369) is a significant alkaloid belonging to the Strychnos genus, known for its unique spirooxindole architecture and reported antimitotic activity sepscience.comqualitative-research.netnih.gov. While general analytical methodologies for the broader class of Strychnos alkaloids are well-established, the development of highly specialized assays for strychnofoline itself often involves adapting and optimizing these advanced techniques to achieve the necessary sensitivity, selectivity, and robustness for specific research applications.

Advanced Chromatographic and Spectrometric Methodologies

Modern research into natural products and their metabolites heavily relies on hyphenated techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS). These methods offer high resolution, sensitivity, and the ability to analyze complex mixtures.

Ultra High Performance Liquid Chromatography with Linear Ion Trap Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap MS): This powerful technique has been successfully employed for the rapid separation and identification of Strychnos alkaloids metabolites. In rat studies, this method led to the identification of 47 metabolites, with 25 being reported for the first time, and facilitated the proposal of four new metabolic pathways for these alkaloids. This demonstrates its utility for in-depth metabolic profiling in research settings mdpi.com.

High-Performance Liquid Chromatography combined with Hybrid Ion Trap/Time-of-Flight Mass Spectrometry (LC/HRMS): Specifically, ion trap/time-of-flight mass spectrometry has been utilized for in vitro metabolism studies of Strychnos alkaloids, using strychnine (B123637) and brucine (B1667951) as model compounds in rat liver microsomes. This approach identified 31 metabolites, 26 of which were novel, and elucidated various biotransformation reactions including hydroxylation, N-oxidation, epoxidation, methylation, dehydrogenation, de-methoxylation, O-demethylation, and hydrolysis nih.gov. These findings highlight the capability of LC/HRMS for detailed structural elucidation of metabolites.

Optimized HPLC Methods: For the separation of specific alkaloids from natural sources, such as Strychnos usambarensis leaves where strychnofoline is found, optimized HPLC methods have been developed. These methods often involve sophisticated strategies like Design of Experiments (DoE), Independent Component Analysis (ICA), and Design Space (DS) to refine chromatographic parameters (e.g., mobile phase composition, gradient time, flow rate) for optimal separation of closely related compounds, including strychnofoline and strychnophylline researchgate.net.

Molecular Networking for Metabolite Identification

Molecular networking, a data analysis approach based on MS/MS data, has emerged as a powerful tool for exploring the chemodiversity of complex natural product extracts, such as those from the Strychnos genus. This technique aids in the rapid dereplication of known metabolites and the identification of novel ones, even minor components, by grouping structurally similar compounds. Strychnofoline, for instance, has been classified as a harmala alkaloid within molecular networking frameworks, providing insights into its chemical class and potential relationships with other compounds unc.eduresearchgate.net. This approach is particularly valuable in natural product discovery and metabolomics research.

General Performance Characteristics of Analytical Assays

While specific quantitative data (e.g., precise LOD, LOQ, linearity ranges) for specialized assays solely for strychnofoline are not extensively detailed in the provided literature, the principles and typical performance characteristics of validated LC-MS/MS and HPLC methods for similar compounds or classes serve as a benchmark for developing such assays.

Table 1: Typical Performance Characteristics of LC-MS/MS and HPLC Assays for Alkaloids and Related Compounds

| Parameter | Typical Range/Description (LC-MS/MS) mdpi.comnih.govresearchgate.net | Typical Range/Description (HPLC) wisdomlib.orgnajah.edu |

| Linearity (R²) | > 0.99 to > 0.9994 | > 0.99 to 0.9992 |

| Limit of Detection (LOD) | 0.5 - 200 µg/kg (for mycotoxins) mdpi.com; 0.55 - 7.07 µg/mL (general) researchgate.net | 0.01 - 0.1 mg/mL range (for some drugs) najah.edu; 1 µg/mL (for strychnine) wisdomlib.org |

| Limit of Quantitation (LOQ) | 1 - 400 µg/kg (for mycotoxins) mdpi.com; 1.67 - 21.44 µg/mL (general) researchgate.net | 2.7 µg/L (for strychnine) najah.edu |

| Precision (RSD) | Intra-day/Inter-day < 14.9% (for strychnine/brucine) nih.gov; < 2.93% (general) researchgate.net | 1.9844% (for strychnine) wisdomlib.org |

| Accuracy/Recovery | 89.4 - 113% (for strychnine/brucine) nih.gov; 74.0 - 106.0% (for mycotoxins) mdpi.com | Typically within acceptable ranges (e.g., 93.8-99.8% for strychnine) najah.edu |

| Specificity | Achieved through MRM transitions and chromatographic separation mdpi.comnih.govunc.edu | Achieved through optimized mobile phase and column wisdomlib.orgnajah.edu |

These parameters are established through rigorous method validation processes, which ensure that the analytical procedure is suitable for its intended research use. Validation typically involves assessing linearity, LOD, LOQ, precision, accuracy, specificity, and robustness sepscience.comnih.govmdpi.comresearchgate.netunc.edunih.govresearchgate.netresearchgate.netresearchgate.netaoac.orgresearchgate.netzonmw.nl.

Detailed Research Findings and Applications

The ability to accurately detect and quantify strychnofoline and its metabolites in various matrices (e.g., plant extracts, biological fluids) is fundamental for:

Natural Product Chemistry: Isolating and characterizing strychnofoline from its natural sources and studying its biosynthesis.

Metabolomics: Elucidating the metabolic fate of strychnofoline in biological systems, which is critical for understanding its biological activity and potential therapeutic applications.

Synthetic Chemistry: Verifying the purity and yield of synthesized strychnofoline and its analogs during total synthesis efforts, which have been reported to be complex and multi-step processes nih.govresearchgate.netnih.govscholarsresearchlibrary.comresearchgate.net.

The continuous advancements in analytical instrumentation and data processing, including computational tools for metabolite identification and classification, further enhance the capabilities for specialized assays of compounds like strychnofoline, pushing the boundaries of research into their chemical and biological properties unc.eduwisdomlib.orgshimadzu.comd-nb.info.

Future Directions in Strychnofoline Research

Advancements in Asymmetric Synthetic Strategies

The total synthesis of strychnofoline presents considerable challenges due to its complex spirocyclic structure and multiple stereocenters. Recent advancements in asymmetric synthetic strategies have paved the way for more efficient and stereoselective access to this challenging scaffold.

A significant breakthrough was achieved by the Xu group in 2018, who reported the first enantioselective nine-step total synthesis of (−)-strychnofoline from commercially available 6-methoxytryptamine. This highly efficient route leveraged a key enantioselective domino reaction utilizing an iminium activation strategy. The efficacy of this synthesis stems from two sequential transformation steps that catalytically and asymmetrically construct the spiro[pyrrolidin-3,3'-oxindole] motif, which is central to strychnofoline's structure mdpi.commdpi.comresearchgate.netrsc.org. This methodology is adaptable for the synthesis of other natural and synthetic analogs of bioactive spirooxindole alkaloids, thereby expanding their therapeutic potential researchgate.netrsc.org.

Earlier, in 2002, the Carreira group accomplished a total synthesis of (±)-strychnofoline. Their strategy featured a highly diastereoselective ring-expansion reaction. This involved the MgI2-mediated coupling of spiro[cyclopropan-1,3'-oxindole] with a cyclic disubstituted aldimine. This reaction yielded the ring-expansion product as a single diastereomer with a 55% yield, possessing the correct stereochemical pattern found in strychnofoline evitachem.comacs.orgnih.govacs.orgorganic-chemistry.org. The loading of magnesium iodide (MgI2) could be reduced to 0.5 equivalents without compromising the yield organic-chemistry.org.

The application of organocatalytic methods, particularly those employing chiral secondary amines like MacMillan's and Jorgensen's catalysts, has emerged as a powerful approach for constructing highly enantioenriched structural skeletons of target molecules mdpi.com. The asymmetric Pictet-Spengler reaction, a century-old technique for constructing aza-cycles, has also seen extensive research through organocatalytic methods, proving valuable for the stereospecific synthesis of various indole (B1671886) and isoquinoline (B145761) alkaloids, including precursors to strychnofoline mdpi.comresearchgate.netresearchgate.net.

Future directions in asymmetric synthesis will likely focus on developing even more concise, atom-economical, and stereocontrolled routes. This includes exploring novel cascade reactions, photocatalytic methods, and flow chemistry approaches to streamline the synthesis of strychnofoline and its derivatives, enabling rapid access to diverse structural analogs for biological evaluation.

Exploration of Novel Molecular Targets (Non-Clinical)

The precise mechanism of action for strychnofoline remains an active area of research. Preliminary non-clinical studies suggest that strychnofoline may interact with neurotransmitter systems, specifically those involving acetylcholine (B1216132) and serotonin (B10506) pathways, indicating potential for both stimulant and neuroprotective effects evitachem.com. This neuroactive property positions strychnofoline as a promising lead compound for the development of treatments for neurological disorders evitachem.comontosight.ai.

Strychnofoline has demonstrated significant antimitotic activity against cultures of mouse melanoma and Ehrlich tumor cells mdpi.comresearchgate.netacs.orgnih.govfrontiersin.org. This anticancer property, shared by various spirooxindole scaffolds, highlights the importance of its unique structural features in mediating biological effects nih.govfrontiersin.orgmdpi.com. The complex architecture of strychnofoline makes it an interesting target for synthetic chemists to explore structure-activity relationships (SAR) within the alkaloid class evitachem.com.

Further non-clinical investigations are crucial to fully elucidate the specific molecular targets and pathways through which strychnofoline exerts its observed biological activities. This includes detailed studies on its binding affinities to various receptors and enzymes, and the downstream cellular effects triggered by these interactions. Advanced proteomic and genomic approaches could identify previously unknown protein targets or gene expression modulations. Understanding these non-clinical targets will be instrumental in guiding the rational design of more potent and selective strychnofoline analogs for specific therapeutic applications.

Table 1: Proposed Non-Clinical Molecular Targets and Associated Biological Effects

| Proposed Molecular Target System | Biological Effect (Non-Clinical) | Research Status |

| Neurotransmitter Systems (e.g., Acetylcholine, Serotonin Pathways) | Stimulant, Neuroprotective | Preliminary studies suggest interaction evitachem.com |

| Cellular Mitotic Machinery | Antimitotic activity against cancer cells (mouse melanoma, Ehrlich tumor) | Demonstrated activity mdpi.comresearchgate.netacs.orgnih.govfrontiersin.org |

| Undefined Protein/Enzyme Targets | Potential for novel interactions due to complex spirooxindole scaffold | Active research area for SAR exploration evitachem.com |

Note: This table is illustrative of how data on molecular targets could be presented. In an interactive format, users might filter by target type, biological effect, or research status.

Chemoenzymatic Approaches for Analogue Generation

Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, offers a powerful avenue for generating diverse analogs of natural products like strychnofoline. This approach is particularly valuable for accessing chemical space around complex natural products, often enabling modifications that would be challenging or unfeasible through purely chemical means isomerase.comnih.gov.

The biosynthesis of related alkaloids from the Strychnos genus, such as strychnine (B123637), provides a foundation for understanding potential enzymatic routes. The complete elucidation of strychnine's biosynthetic pathway, involving enzymes like acetyltransferase/malonyltransferase and intermediates such as geissoschizine, highlights the potential for pathway engineering chemistryviews.orgnih.gov. By modifying biosynthetic gene clusters at the genetic level (pathway engineering), or by incorporating synthetic substrates into fermentation broths (mutasynthesis), new strychnofoline analogs could be produced directly through fermentation isomerase.com.

Enzyme engineering allows for the alteration of specific modular activities within a biosynthetic gene cluster, facilitating the selection of particular monomers or oxidative processing steps isomerase.com. Biotransformation, utilizing curated collections of microbial strains, and biocatalysis, employing isolated enzymes, are additional techniques for generating natural product analogs isomerase.com. Examples from other natural products, such as the chemoenzymatic synthesis of xyloketal D and saxitoxin (B1146349) analogs, demonstrate the utility of oxygenases for site- and stereoselective C-H hydroxylation and oxidative dearomatization, enabling facile analog generation and divergent synthesis nih.gov.

Future work will involve identifying and characterizing novel enzymes capable of performing highly selective transformations on the strychnofoline scaffold or its precursors. This could include enzymes for regioselective hydroxylation, glycosylation, or other functional group modifications. Such chemoenzymatic strategies would enable the creation of targeted libraries of strychnofoline analogs, allowing for systematic exploration of SAR and the discovery of compounds with improved biological profiles.

Application of Strychnofoline Scaffold in Chemical Biology Tools

The unique and complex spirooxindole architecture of strychnofoline makes its scaffold an attractive candidate for development into chemical biology tools. These tools are invaluable for dissecting biological pathways, identifying novel drug targets, and understanding molecular mechanisms at a fundamental level.

The distinct structural framework of spirooxindole compounds, characterized by a spiro ring fusion at position-3 of the oxindole (B195798), allows the oxindole moiety to function as either a hydrogen bond donor or acceptor. This adaptability enhances its interactions with diverse biological targets frontiersin.org. The spiro[pyrrolidin-3,3'-oxindole] core is a prominent feature of strychnofoline and related spirotryprostatin alkaloids, which are known for their biological activities mdpi.comresearchgate.netacs.org.

The established synthetic routes to strychnofoline, particularly the enantioselective nine-step synthesis by the Xu group, are amenable to the incorporation of chemical handles for the generation of chemical biology probes researchgate.netrsc.org. These handles could include clickable tags (e.g., alkynes, azides), fluorophores, or affinity labels, enabling applications such as:

Target identification probes: Strychnofoline analogs equipped with affinity tags could be used to pull down and identify proteins that directly interact with the compound within a complex biological matrix.

Fluorescent probes: Attachment of fluorophores could enable real-time visualization of strychnofoline's cellular localization, uptake, and distribution, as well as its interaction with live cellular components.

Activity-based probes: Designing probes that covalently bind to active sites of enzymes could help identify and profile enzymes modulated by strychnofoline.

The development of hybrid derivatives, which combine the strychnofoline scaffold with other pharmacophores known for their biological activity (e.g., triazoles, thiochromenes), is a well-established strategy in medicinal chemistry to enhance efficacy and diversify biological profiles nih.govmdpi.com. The spirooxindole motif's inherent ability to form combinations with various bioactive cycloalkyl or heterocyclic moieties further boosts its effectiveness across a range of applications frontiersin.org. The creation of novel chiral scaffolds, such as C2-symmetric spirocyclic compounds like SPINDOLEs, also contributes to the broader field of asymmetric synthesis and the development of versatile chiral frameworks for chemical biology applications researchgate.net. These efforts will contribute to a deeper understanding of biological systems and facilitate the discovery of new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.